2,4-Difluorophenylacetyl chloride

Process Chemistry Friedel-Crafts Acylation Synthetic Method Optimization

2,4-Difluorophenylacetyl chloride (CAS 141060-00-6; MF: C₈H₅ClF₂O; MW: 190.57 g/mol) is a fluorinated aromatic acyl chloride characterized by two fluorine substituents at the 2- and 4-positions of the phenyl ring. This compound serves as a versatile electrophilic building block in organic synthesis, finding extensive use in the construction of triazole antifungal agents (fluconazole, isavuconazole), kinase inhibitors, and other bioactive molecules.

Molecular Formula C8H5ClF2O
Molecular Weight 190.57 g/mol
CAS No. 141060-00-6
Cat. No. B176339
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Difluorophenylacetyl chloride
CAS141060-00-6
Synonyms2,4-Difluorophenylacetylchloride99%
Molecular FormulaC8H5ClF2O
Molecular Weight190.57 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1F)F)CC(=O)Cl
InChIInChI=1S/C8H5ClF2O/c9-8(12)3-5-1-2-6(10)4-7(5)11/h1-2,4H,3H2
InChIKeyREYSRIJCIXHMLY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Difluorophenylacetyl Chloride (CAS 141060-00-6): A Fluorinated Acyl Chloride Building Block for Antifungal and Pharmaceutical Synthesis


2,4-Difluorophenylacetyl chloride (CAS 141060-00-6; MF: C₈H₅ClF₂O; MW: 190.57 g/mol) is a fluorinated aromatic acyl chloride characterized by two fluorine substituents at the 2- and 4-positions of the phenyl ring [1]. This compound serves as a versatile electrophilic building block in organic synthesis, finding extensive use in the construction of triazole antifungal agents (fluconazole, isavuconazole), kinase inhibitors, and other bioactive molecules [2]. The distinct substitution pattern imparts unique electronic properties, steric parameters, and influences the end-product pharmacokinetic profile, with the 2,4-difluorophenyl pharmacophore specifically enabling aqueous solubility and intravenous formulation for the fluconazole class [3].

Building Block Fluorinated aromatic acyl chloride for electrophilic coupling
Core Applications Triazole antifungal intermediate and kinase inhibitor synthesis
Key Attribute 2,4-difluoro substitution pattern for aqueous solubility and target engagement

Why 2,4-Difluorophenylacetyl Chloride Cannot Be Interchanged with Its Regioisomeric or Non-Fluorinated Analogs


The specific 2,4-difluoro substitution pattern on the phenylacetyl chloride scaffold is not a trivial variation; it fundamentally dictates both the reactivity of the acyl chloride and the biological profile of derived compounds. The 2,4-arrangement imparts unique electronic and steric properties that diverge markedly from the 3,4-, 2,6-, or non-fluorinated analogs [1]. In antifungal triazole pharmacophores, the 2-fluoro substituent is required for potent activity against Aspergillus and Candida species [2], while the 2,4-disubstitution is essential for aqueous solubility enabling intravenous formulation—a property notably absent in close analogs [3]. Substituting with 3,4-difluorophenylacetyl chloride or phenylacetyl chloride would abolish these critical performance attributes, rendering generic interchange unviable for application-critical syntheses.

Reactivity
2,4-Difluorophenylacetyl chloride: distinct electrophilic profile
Risk3,4- or 2,6-isomers may shift acylation kinetics and regiochemical outcome
Solubility
2,4-Difluorophenyl pharmacophore enables aqueous formulation
RiskNon-fluorinated or dichloro analogs lack solubility for IV formulation studies
Antifungal SAR
2-Fluoro substituent critical for Aspergillus and Candida target engagement
Risk3-Fluoro or 4-fluoro isomers show reduced antifungal assay response

Quantitative Differentiation Evidence: Why Select 2,4-Difluorophenylacetyl Chloride over Regioisomeric or Non-Fluorinated Acyl Chlorides


Synthetic Efficiency: Solvent-Free Friedel-Crafts Route Delivers 98% Yield vs. Acid Chloride Route at 90.6%

The solvent-free Friedel-Crafts acylation of 1,3-difluorobenzene with chloroacetyl chloride produces 2,4-difluorophenylacetyl chloride in 98% yield, as described in a fluconazole synthesis optimization study [1]. In contrast, the conventional acid chloride route from 2,4-difluorophenylacetic acid using thionyl chloride with DMF catalysis in toluene yields 90.6% under optimized conditions (patent CN105601502) . This represents an absolute yield advantage of 7.4 percentage points for the Friedel-Crafts approach, which is also atom-economically more direct.

Synthetic Yield
Head-to-head
98% yield (Friedel-Crafts) vs. 90.6% (acid chloride route)
Supports solvent-free route for cost-effective scale-up
Cross-study comparison; +7.4 percentage points advantage
Process Chemistry Friedel-Crafts Acylation Synthetic Method Optimization

Aqueous Solubility: 2,4-Difluorophenyl Pharmacophore Is the Only Analogue Enabling Intravenous Formulation in Fluconazole Class

During the discovery of fluconazole, it was observed that 'only the 2,4-difluorophenyl analogue was water soluble, thus allowing formulation for intravenous administration' [1]. This critical physicochemical property distinguishes the 2,4-difluorophenyl pharmacophore from other halogen or position isomers evaluated in the same discovery program [2]. The aqueous solubility conferred by the 2,4-difluoro substitution pattern is not shared by the corresponding 2,4-dichlorophenyl, 3,4-difluorophenyl, or non-fluorinated phenyl analogs.

Aqueous Solubility
Class-level
Only 2,4-difluorophenyl analog was water-soluble for IV formulation
Irreplaceable for fluconazole-like ADME profile research
Discovery program context; qualitative solubility threshold reported
Medicinal Chemistry Drug Formulation Fluorine Chemistry

Antifungal Pharmacophore Requirement: 2-Fluoro Substituent on 2,4-Difluorophenyl Confers Superior Antifungal Activity vs. 3-Fluoro or 4-Fluoro Isomers

A systematic study of fluorine substitution effects on the antifungal activity of CS-758 revealed that compounds possessing a fluorine atom at the 2-position on the phenyl ring exhibited stronger antifungal activity, particularly against Aspergillus species [1]. The MICs of these 2-fluoro-containing compounds (including the 2,4-difluorophenyl-containing CS-758) surpassed those of fluconazole and itraconazole against Candida, Aspergillus, and Cryptococcus species [1]. Compounds lacking the 2-fluoro substituent (e.g., 3,4-difluoro, 4-fluoro) demonstrated significantly reduced activity. This SAR validates that the 2,4-difluoro substitution pattern is non-replaceable for antifungal potency.

Antifungal Activity SAR
Class-level
2-fluoro compounds: MICs surpassed fluconazole and itraconazole against Aspergillus, Candida, Cryptococcus
2,4-difluoro pattern is mandatory for antifungal assay response
In vitro microbroth dilution; CS-758 series. Data to verify for specific strains
Antifungal Agents Structure-Activity Relationship Triazole Scaffold

Commercial Purity Specification: 99% Assay Available vs. Standard 95% Market Specification

2,4-Difluorophenylacetyl chloride is commercially available at 99% purity from Apollo Scientific Ltd. and VWR , compared to the standard market specification of 95% from many other suppliers . This 4-percentage-point higher assay specification reduces the mass fraction of moisture-sensitive impurities and potential side-product pathways in stoichiometry-critical acylation reactions.

Commercial Purity
Source review
99% assay (Apollo, VWR) vs. standard 95% market specification
Higher purity reduces stoichiometry-critical side reactions
Vendor-specified assay; lot-specific verification recommended
Chemical Procurement Quality Control Synthetic Reliability

Regioselective Acylation: 2,4-Difluorophenylacetyl Chloride Acylates Methylsulfide Selectively at the 4-Position

2,4-Difluorophenylacetyl chloride exhibits regioselective acylation behavior, acylating methylsulfide specifically at position 4 [1]. This regioselectivity reflects the electron-withdrawing effect of the fluorine substituents, which directs electrophilic attack to the most electron-rich position of the thiophene ring. This predictable regiochemistry is a function of the 2,4-difluoro substitution pattern and may differ from that observed with other regioisomeric acyl chlorides.

Regioselective Acylation
Context-dependent
Acylates methylsulfide selectively at the 4-position
Predictable regiochemistry for heterocyclic diversification
Reported selectivity; quantitative regioisomeric ratio not specified
Regioselective Synthesis Electrophilic Aromatic Substitution Fluorinated Acyl Chlorides

High-Impact Application Scenarios for 2,4-Difluorophenylacetyl Chloride


Synthesis of Triazole Antifungal Drug Intermediates: Fluconazole and Isavuconazole

2,4-Difluorophenylacetyl chloride is a required intermediate for the scalable synthesis of the key ketone 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone (CAS 86404-63-9), the critical precursor to fluconazole . The 98% yield achieved via the solvent-free Friedel-Crafts route demonstrates scalable process viability. In isavuconazole manufacturing, the acyl chloride reacts with triazole in DMF with CuI/K₂CO₃ catalysis to yield the first intermediate at 73% [2]. For any program seeking to produce generic fluconazole or isavuconazole, this specific compound is non-substitutable; no other regioisomeric acetyl chloride yields the requisite pharmacophore.

Synthesis of 2,4-Difluorophenyl-Linker PARP1 Inhibitors with Enhanced Water Solubility

The 2,4-difluorophenyl moiety has been shown to enhance the aqueous solubility of poly(ADP-ribose) polymerase 1 (PARP1) inhibitors, a critical attribute for effective in vivo anticancer activity . Procurement of 2,4-difluorophenylacetyl chloride enables the efficient construction of 2,4-difluorophenyl-linker analogs that exhibit significantly improved water solubility compared to their non-fluorinated counterparts. Only this specific regioisomer provides the requisite solubility-enhancing effect, making it the exclusive building block choice for this chemotype.

High-Purity Building Block for Medicinal Chemistry Library Synthesis

The availability of 2,4-difluorophenylacetyl chloride at 99% purity makes it suitable for automated parallel synthesis and medicinal chemistry library production where precise stoichiometry is essential. In amide coupling or esterification reactions, the higher purity reduces the risk of incomplete conversion due to acid chloride hydrolysis, ensuring reproducible yields across compound arrays. This purity differential is particularly critical when synthesizing potent compounds for dose-response studies, where even minor impurities can confound activity determination.

Precursor for Regioselective Acylation in Heterocyclic Synthesis

2,4-Difluorophenylacetyl chloride acylates electron-rich heterocycles with predictable regioselectivity, as demonstrated for methylsulfide . This regiochemical predictability reduces byproduct formation and simplifies chromatographic purification, an advantage in the synthesis of complex drug-like molecules. Coupled with the established 98% synthetic yield, this makes the compound a cost-effective acylating agent for heterocyclic diversification campaigns.

Application
Selection Property
Validation Focus
Triazole Antifungal Intermediate Synthesis
2,4-Difluorophenyl pharmacophore precursor
Synthetic yield and acylation efficiency
PARP1 Inhibitor Research with Enhanced Solubility
Fluorinated linker for aqueous solubility improvement
Solubility-conferred target engagement in cellular models
Medicinal Chemistry Library Synthesis
High-purity (99%) acyl chloride building block
Stoichiometry precision and side-reaction control
Regioselective Heterocyclic Acylation
Predictable 2,4-difluoro-directed regiochemistry
Byproduct minimization and purification efficiency

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